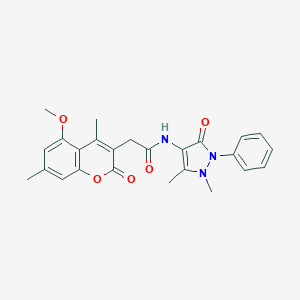
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide, also known as DMPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMPPA is a pyrazole derivative that has been synthesized through various methods and has been found to exhibit biochemical and physiological effects.
作用机制
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been found to exert its effects through various mechanisms of action. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has also been found to activate the Nrf2/ARE signaling pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has also been found to exhibit neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has advantages and limitations for lab experiments. Its advantages include its potential therapeutic applications and its ability to exhibit various biochemical and physiological effects. Its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, particularly with regard to its effects on the Nrf2/ARE signaling pathway. Additionally, further studies are needed to determine its safety and efficacy in humans.
合成方法
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can be synthesized through various methods, including the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid with 5-methoxy-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of acetic anhydride. The product can then be purified using column chromatography.
科学研究应用
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been found to exhibit potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has also been found to exhibit neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide |
|---|---|
分子式 |
C25H25N3O5 |
分子量 |
447.5 g/mol |
IUPAC 名称 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C25H25N3O5/c1-14-11-19(32-5)22-15(2)18(25(31)33-20(22)12-14)13-21(29)26-23-16(3)27(4)28(24(23)30)17-9-7-6-8-10-17/h6-12H,13H2,1-5H3,(H,26,29) |
InChI 键 |
HKMGMOZPUGQJKF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C)C(=C1)OC |
规范 SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C)C(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7-Dichloro-1-(3,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257900.png)
![N-(2-{[2-(1-cyclohexen-1-yl)ethyl]amino}-1-methyl-2-oxoethyl)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B257905.png)
![3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide](/img/structure/B257908.png)
![N-(1-{[(3-methoxybenzyl)amino]carbonyl}-3-methylbutyl)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B257911.png)
![N-[1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-methylpropyl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B257912.png)
![2,2-dimethyl-N-(2-methyl-1-{[(1-phenylethyl)amino]carbonyl}propyl)-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B257913.png)
![2,2-dimethyl-N-(3-methyl-1-{[(2-phenylethyl)amino]carbonyl}butyl)-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B257914.png)
![N-(2-hydroxy-1-phenylethyl)-3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide](/img/structure/B257923.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide](/img/structure/B257924.png)
![7-Methyl-2-(4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257936.png)
![N-{[5-(3,4-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide](/img/structure/B257948.png)
![7,8-dimethoxy-4-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B257949.png)
![N-[4-(2-chlorophenyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)butyl]-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B257951.png)
![5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B257958.png)